molecular formula C16H28O2 B14737456 Cyclopentyl undec-10-enoate CAS No. 5421-51-2

Cyclopentyl undec-10-enoate

Cat. No.: B14737456
CAS No.: 5421-51-2
M. Wt: 252.39 g/mol
InChI Key: PEGRHIHUZFQGKX-UHFFFAOYSA-N
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Description

Cyclopentyl undec-10-enoate is an ester compound comprising a cyclopentyl group linked to an undec-10-enoate chain. The undec-10-enoate moiety is derived from undec-10-enoic acid (CH₂=CH(CH₂)₈COOH), an unsaturated fatty acid. The cyclopentyl substituent introduces steric and electronic effects that influence the compound’s physical, chemical, and biological properties. Cyclopentyl derivatives are commonly studied in medicinal chemistry and materials science due to their balance between steric bulk and conformational flexibility .

Properties

CAS No.

5421-51-2

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

cyclopentyl undec-10-enoate

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-14-16(17)18-15-12-10-11-13-15/h2,15H,1,3-14H2

InChI Key

PEGRHIHUZFQGKX-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl undec-10-enoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enoic acid with cyclopentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the transesterification of methyl undecenoate with cyclopentanol, catalyzed by titanium tetraisopropoxide. This reaction is carried out under mild conditions, and the product is obtained in high yield .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, is common to facilitate the reaction and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentyl undec-10-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclopentyl undecanol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Cyclopentyl undec-10-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentyl undec-10-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit the growth of microorganisms by disrupting their cell walls or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Key Research Findings

  • Steric Effects : Cyclopentyl groups mitigate steric hindrance in crowded molecular environments (e.g., indole-based systems), enhancing synthetic accessibility compared to cyclohexyl analogs .
  • Biological Selectivity : The reduced antifungal activity of cyclopentyl derivatives highlights the importance of cycloalkyl size in drug design. Larger rings (e.g., cyclohexyl) may better engage hydrophobic binding pockets .

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